Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride
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Overview
Description
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride is a complex organic compound with the molecular formula C9H16ClN5OS2 and a molecular weight of 309.83924 g/mol . It is characterized by its white to off-white solid form and is soluble in solvents such as acetone and methanol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride involves multiple stepsThe final step involves the formation of the propionimidate moiety and the addition of hydrochloride to stabilize the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the stability of the compound and to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate
- Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride
Uniqueness
Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
1797843-63-0 |
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Molecular Formula |
C₉H₁₆ClN₅OS₂ |
Molecular Weight |
309.84 |
Synonyms |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanimidic Acid Methyl Ester Hydrochloride; |
Origin of Product |
United States |
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